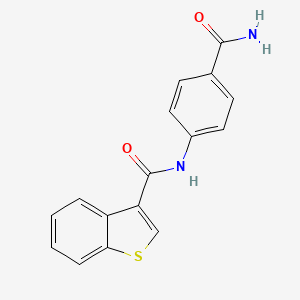
6-(2,3-Dihydro-1,4-benzodioxin-6-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]-3-cyclohexene-1-carboxylic acid is a complex organic compound that features a benzodioxin moiety attached to a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]-3-cyclohexene-1-carboxylic acid typically involves multiple steps. One common approach starts with the preparation of 2,3-dihydro-1,4-benzodioxin-6-amine, which is then reacted with cyclohexene-1-carboxylic acid under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as N,N-dimethylformamide (DMF) and catalysts like lithium hydride (LiH) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]-3-cyclohexene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like alkyl or aryl halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and various alkyl or aryl halides for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various N-substituted derivatives .
Scientific Research Applications
6-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]-3-cyclohexene-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is being explored for its potential as an antibacterial agent and enzyme inhibitor.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]-3-cyclohexene-1-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodioxin derivatives and cyclohexene carboxylic acids. Examples are:
Uniqueness
What sets 6-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]-3-cyclohexene-1-carboxylic acid apart is its unique combination of the benzodioxin and cyclohexene moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H17NO5 |
|---|---|
Molecular Weight |
303.31 g/mol |
IUPAC Name |
6-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C16H17NO5/c18-15(11-3-1-2-4-12(11)16(19)20)17-10-5-6-13-14(9-10)22-8-7-21-13/h1-2,5-6,9,11-12H,3-4,7-8H2,(H,17,18)(H,19,20) |
InChI Key |
OGMORJZWMGMBFU-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3CC=CCC3C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-ethyl-4-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)carbonyl]amino}-1H-pyrazole-3-carboxamide](/img/structure/B10976214.png)

![4-[(2-bromobenzoyl)amino]-N-(2,5-dichlorophenyl)-3-methoxybenzamide](/img/structure/B10976225.png)

![N-[4-(dimethylamino)phenyl]-3,3-diphenylpropanamide](/img/structure/B10976241.png)
![2,6-dichloro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B10976248.png)

![4-methyl-N-[3-(morpholin-4-yl)propyl]-3-nitrobenzamide](/img/structure/B10976259.png)


![3-methyl-N-[3-(morpholin-4-yl)propyl]-4-nitrobenzamide](/img/structure/B10976278.png)

![4-[(3,3-Diphenylpropanoyl)amino]benzamide](/img/structure/B10976284.png)
![Ethyl 2-({[2-(1,3-benzodioxol-5-yl)quinolin-4-yl]carbonyl}amino)benzoate](/img/structure/B10976289.png)
